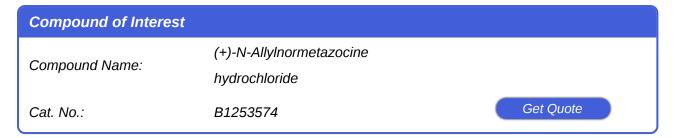


(+)-N-Allylnormetazocine hydrochloride CAS number and molecular weight

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An In-Depth Technical Guide to (+)-N-Allylnormetazocine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Allylnormetazocine hydrochloride, also known as (+)-SKF-10047, is a synthetic benzomorphan derivative widely utilized in neuroscience research. It is a high-affinity sigma-1 (σ_1) receptor agonist and also interacts with various opioid receptors. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (+)-N-Allylnormetazocine hydrochloride, detailed experimental protocols for its study, and a visualization of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

(+)-N-AllyInormetazocine hydrochloride is a white, solid compound. Its fundamental properties are summarized in the table below.



Property	Value
CAS Number	133005-41-1[1][2]
Molecular Formula	C ₁₇ H ₂₃ NO · HCl[1]
Molecular Weight	293.83 g/mol [1]
Purity	≥98% (HPLC)[2]
Appearance	White solid
Solubility	Soluble in water (>10 mg/mL)[2]
Optical Activity	$[\alpha]21/D +90.6^{\circ}, c = 1 \text{ in ethanol}[2]$
Storage	Room temperature, desiccated[2]
Synonyms	(+)-NANM hydrochloride, (+)-SKF-10047 hydrochloride, Alazocine hydrochloride[1]

Pharmacological Profile

(+)-N-AllyInormetazocine hydrochloride exhibits a complex pharmacological profile, primarily characterized by its high affinity and agonist activity at the sigma-1 receptor. It also displays interactions with opioid receptors, though with lower affinity.



Receptor Target	Affinity (Ki) / Activity
Sigma-1 (σ ₁) Receptor	High-affinity agonist. Ki values have been reported in the range of 48-66 nM in guinea pig brain membranes.[3]
Sigma-2 (σ ₂) Receptor	Lower affinity compared to σ_1 receptors, with a reported Ki of 27 μ M.[4]
μ-Opioid Receptor	Low affinity, with a reported Ki of 1900 nM in guinea pig brain membranes.[3] It has been shown to act as an antagonist at this receptor.[3] At a concentration of 1 nM, it inhibits the μ-opioid receptor by 28.5%.[4]
к-Opioid Receptor	Low affinity, with a reported Ki of 1600 nM in guinea pig brain membranes.[3] At a concentration of 1 nM, it inhibits the κ-opioid receptor by 31%.[4]
δ-Opioid Receptor	Very low affinity, with a reported Ki of 19,000 nM in guinea pig brain membranes.[3] At a concentration of 1 nM, it inhibits the δ -opioid receptor by 2.5%.[4]
NMDA Receptor	Moderate affinity for the dizocilpine (MK-801)/phencyclidine (PCP) site, with a reported Ki of 587 nM in rat brain membranes, acting as an uncompetitive antagonist at higher concentrations.[3]

Experimental Protocols Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a method to determine the binding affinity of **(+)-N-AllyInormetazocine hydrochloride** for the sigma-1 receptor in guinea pig brain membranes.

Materials:

Foundational & Exploratory





Guinea pig brain tissue

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

Assay buffer: 50 mM Tris-HCl, pH 8.0

Radioligand: --INVALID-LINK---Pentazocine (specific activity ~29 Ci/mmol)

Non-specific binding control: Haloperidol (10 μΜ)

(+)-N-Allylnormetazocine hydrochloride stock solution

Glass fiber filters (GF/B)

Scintillation cocktail

Scintillation counter

Procedure:

- Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard protein assay.
- Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 400 μg of protein), --INVALID-LINK---Pentazocine (at a final concentration around its Kd, e.g., 5 nM), and varying concentrations of (+)-N-Allylnormetazocine hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
- Determination of Non-specific Binding: In a parallel set of wells, add the membrane preparation, radioligand, and a high concentration of haloperidol (10 μ M) to determine non-specific binding.
- Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.



- Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to soak for at least 10 hours. Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Mouse Tail-Flick Test

This protocol describes a method to assess the antinociceptive effects of (+)-N-Allylnormetazocine hydrochloride.

Materials:

- Male ICR mice (20-25 g)
- (+)-N-Allylnormetazocine hydrochloride solution in saline
- Tail-flick analgesia meter
- Saline solution (vehicle control)

Procedure:

- Acclimation: Acclimate the mice to the testing room and handling for at least 60 minutes before the experiment.
- Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing
 a beam of light on the ventral surface of the tail and recording the time taken for the mouse
 to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) should be
 established to prevent tissue damage.



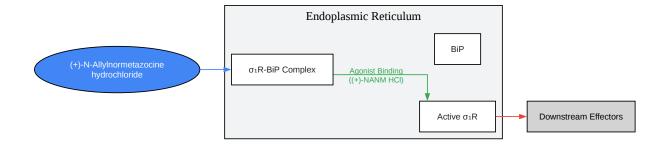
- Drug Administration: Administer **(+)-N-AllyInormetazocine hydrochloride** (e.g., 0.3, 1, 3, 10, and 30 mg/kg) or saline via intraperitoneal injection.
- Post-treatment Measurements: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).
- Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect
 (%MPE) using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA
 followed by post-hoc tests) to determine the significance of the antinociceptive effect.

Signaling Pathways and Mechanisms of Action

(+)-N-AllyInormetazocine hydrochloride exerts its effects primarily through the activation of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.

General Sigma-1 Receptor Activation

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon binding of an agonist like **(+)-N-AllyInormetazocine hydrochloride**, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins to modulate their function.



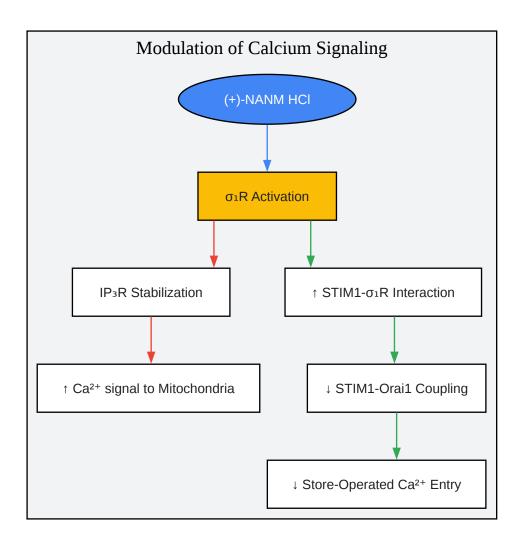
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Caption: General activation mechanism of the sigma-1 receptor by (+)-N-Allylnormetazocine HCl.

Modulation of Calcium Signaling

A key function of the activated sigma-1 receptor is the modulation of intracellular calcium (Ca²⁺) signaling. It interacts with the inositol 1,4,5-trisphosphate receptor (IP₃R) at the ER membrane, stabilizing it and prolonging Ca²⁺ signaling from the ER to the mitochondria. Furthermore, it has been shown to inhibit store-operated Ca²⁺ entry (SOCE) by enhancing the interaction between STIM1 and the sigma-1 receptor, thereby reducing the coupling of STIM1 to Orai1.



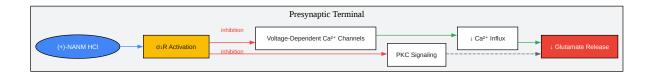
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Caption: Dual effects of (+)-NANM HCl on intracellular calcium signaling pathways.



Inhibition of Presynaptic Glutamate Release

In nerve terminals, activation of the sigma-1 receptor by **(+)-N-AllyInormetazocine hydrochloride** has been shown to inhibit the release of glutamate. This effect is mediated by a reduction in intracellular Ca²⁺ concentration due to the inhibition of presynaptic voltage-dependent Ca²⁺ channels (VDCCs) and the suppression of the Protein Kinase C (PKC) signaling cascade.



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Caption: Presynaptic inhibition of glutamate release by (+)-N-Allylnormetazocine HCl.

Conclusion

(+)-N-AllyInormetazocine hydrochloride is a critical pharmacological tool for investigating the function of the sigma-1 receptor. Its well-characterized chemical and pharmacological properties, combined with its diverse effects on cellular signaling pathways, make it an invaluable compound for research in neuropharmacology and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex roles of the sigma-1 receptor in health and disease.

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